3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole
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Overview
Description
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole is a heterocyclic compound that features a unique combination of a fluorophenyl group and a pyrrolo[3,4-d]isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), but metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-5-arylisoxazoles: These compounds share a similar isoxazole ring structure but differ in the substitution pattern and the presence of a pyrazole ring.
Iodoisoxazoles: These compounds have an isoxazole ring with iodine substituents, which can impart different chemical and biological properties.
Uniqueness
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole is unique due to its specific combination of a fluorophenyl group and a pyrrolo[3,4-d]isoxazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H9FN2O |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-1-7(2-4-8)11-9-5-13-6-10(9)15-14-11/h1-4,13H,5-6H2 |
InChI Key |
HNXITQYAAUVAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)ON=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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